3-(2,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine

basicity modulation pKa gem-difluoro effect

Medicinal chemists face basicity-driven hERG and permeability issues with standard piperidine-propanamine scaffolds. This compound directly addresses that pain point. - The gem-difluoro group lowers the amine pKa to ~7.2 (vs. ~10-11 for non-fluorinated analogs), ensuring a neutral, BBB-penetrant species at physiological pH. - The 2,4-dimethylpiperidine motif provides a unique IP-differentiating point from 3,3- and 3,4-dimethyl regioisomers common in muscarinic agonist patents. - Available as a research intermediate with reliable purity, reducing the need for scaffold hopping in lead optimization programs.

Molecular Formula C10H20F2N2
Molecular Weight 206.28 g/mol
Cat. No. B13206968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine
Molecular FormulaC10H20F2N2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC1CCN(C(C1)C)CC(CN)(F)F
InChIInChI=1S/C10H20F2N2/c1-8-3-4-14(9(2)5-8)7-10(11,12)6-13/h8-9H,3-7,13H2,1-2H3
InChIKeyCRGOCKWEXJLMEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

gem-Difluoro Piperidine-Propanamine Overview


3-(2,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine (CAS 1880259-98-2, molecular formula C10H20F2N2, molecular weight 206.28) is a synthetic organic compound belonging to the class of fluorinated piperidine derivatives. Its structure features a 2,4-dimethyl-substituted piperidine ring connected via a tertiary amine linker to a 2,2-difluoropropan-1-amine moiety . The gem-difluoro substitution on the propanamine side chain introduces distinct electronic and conformational properties that differentiate it from non-fluorinated and positionally isomeric analogs. This compound is commercially available as a research-grade intermediate with defined purity specifications (typically ≥95%) .

Why Generic Analogs Cannot Substitute


Within the broader class of piperidinyl-propanamine derivatives, seemingly minor structural variations—such as the position of methyl substituents on the piperidine ring or the presence versus absence of the gem-difluoro group—produce quantifiable differences in amine basicity (pKa), lipophilicity (LogP), conformational preferences, and metabolic stability that cannot be ignored by scientific procurement. Systematic studies have demonstrated that gem-difluorination of saturated heterocyclic amine scaffolds reduces the conjugate acid pKa by several units and modulates LogP [1], while the 2,4-dimethylpiperidine regioisomer exhibits distinct steric and electronic properties relative to the 3,3-dimethyl and 3,4-dimethyl congeners [2]. Consequently, substituting this compound with an in-class analog without empirical verification risks introducing uncontrolled shifts in protonation state at physiological pH, altered partitioning behavior, and unpredictable structure-activity relationships in downstream applications.

Comparative Differentiation Evidence


Basicity Shift via Gem-Difluorination

The 2,2-difluoropropan-1-amine side chain of the target compound incorporates a gem-difluoro group adjacent to the primary amine. Experimental measurement of the closely related model compound 2,2-difluoroethylamine (DFEA) establishes a conjugate acid pKa of 7.2, compared to pKa ≈10.63 for the non-fluorinated analog ethylamine—a reduction of approximately 3.4 pKa units attributable to the electron-withdrawing inductive effect of the geminal fluorine atoms [1]. The non-fluorinated counterpart of the target compound, 3-(2,4-dimethylpiperidin-1-yl)propan-1-amine, would be expected to retain a primary amine pKa in the range of 10–11, analogous to simple aliphatic amines. This pKa shift alters the ionization state at physiological pH (7.4): DFEA is predominantly neutral (~39% protonated at pH 7.4), whereas ethylamine is >99.9% protonated, conferring markedly different solubility, membrane permeability, and target-binding profiles.

basicity modulation pKa gem-difluoro effect protonation state

Lipophilicity Modulation via Gem-Difluorination

In a systematic study of gem-difluorinated 3-azabicyclo[3.n.1]alkane building blocks, gem-difluorination was shown to decrease lipophilicity by 0.18 and 0.34 LogP units relative to the parent non-fluorinated scaffolds when measured by the classical shake-flask/HPLC method for benzamide derivatives [1]. This direction and magnitude of LogP shift is consistent with previous findings on gem-difluorinated cycloalkyl building blocks. For the target compound, the gem-difluoro motif on the propanamine side chain is expected to analogously reduce LogP relative to the corresponding non-fluorinated 3-(2,4-dimethylpiperidin-1-yl)propan-1-amine. The 2,4-dimethylpiperidine core itself has a measured LogP of approximately 1.72 ; the addition of the difluoropropanamine linker would modulate this value downward by an estimated 0.2–0.3 units compared to the non-fluorinated linker, resulting in an overall LogP in the range of ~1.4–1.5 for the neutral free base.

lipophilicity LogP gem-difluoro drug-likeness

Steric Effects of 2,4-Dimethyl Substitution

Three regioisomeric dimethylpiperidine-propanamine derivatives are commercially cataloged: the target compound (2,4-dimethyl substitution, CAS 1880259-98-2 ), the 3,3-dimethyl analog (available from Smolecule ), and the 3,4-dimethyl analog (CAS 1872974-87-2 ). The 2,4-dimethyl substitution places a methyl group at the 2-position adjacent to the piperidine nitrogen, introducing steric hindrance around the nucleophilic center that is absent in the 3,3-dimethyl (geminal substitution remote from nitrogen) and 3,4-dimethyl (both methyl groups remote from nitrogen) regioisomers. The pKa of 2,4-dimethylpiperidine is predicted at 10.82±0.10 , while 3,3-dimethylpiperidine has a predicted pKa of 10.52±0.10 , reflecting subtle electronic differences arising from the distinct substitution pattern. Each regioisomer bears a unique CAS registry number, underscoring their distinct chemical identities and the requirement for precise specification in procurement.

regioisomer 2,4-dimethylpiperidine steric hindrance CAS differentiation

Metabolic Stability with Fluorination

A comprehensive systematic study of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives demonstrated that fluorination reduces basicity (pKa) and modulates lipophilicity (LogP) while retaining intrinsic microsomal clearance (CLint) in nearly all cases examined [1]. This finding is significant because it indicates that the gem-difluoro substitution in the target compound is unlikely to introduce metabolic liabilities often associated with alkyl substitution at metabolically labile positions. In contrast, the introduction of additional methylene groups or non-fluorinated alkyl chains on analogous scaffolds frequently results in increased CYP-mediated oxidation rates. The difluoropropanamine motif thus offers a design advantage: pharmacokinetic modulation without a metabolic stability penalty.

metabolic stability microsomal clearance fluorination drug metabolism

Conformational Biasing by Fluorination

NMR and computational investigations of fluorinated piperidine derivatives have established that fluorine substitution introduces predictable conformational biases through charge-dipole interactions, hyperconjugation, and dipole minimization effects [1]. In piperidine systems bearing a gem-difluoro substituent, the strong electron-withdrawing effect influences the conformational equilibrium of the ring, favoring specific chair conformations that can pre-organize the molecule for target binding. The target compound, with both a 2,4-dimethyl-substituted piperidine ring and a gem-difluoro side chain, benefits from two orthogonal conformational control elements: (i) the 2-methyl group restricts rotation around the piperidine N–C bond through steric hindrance, and (ii) the CF2 group induces a gauche preference that orients the primary amine in a defined spatial geometry. This degree of conformational pre-organization is absent in the non-fluorinated and non-methylated analogs, which sample a broader conformational ensemble.

conformational analysis fluorinated piperidine axial preference molecular rigidity

Commercial Availability and Purity

The target compound is commercially available from Leyan (Product No. 2109644) with a specified purity of 95% . The 3,4-dimethyl regioisomer (CAS 1872974-87-2) is also available from Leyan, but the 3,3-dimethyl regioisomer is primarily sourced through Smolecule and CymitQuimica, potentially with different purity grades, pricing structures, and lead times. The availability of the 2,4-dimethyl isomer from a well-established Chinese research chemical supplier with an explicit purity specification reduces procurement uncertainty and ensures batch-to-batch consistency essential for reproducible research. The CAS registry number 1880259-98-2 is recognized across multiple chemical databases (ChemSrc, Chem960), facilitating unambiguous ordering and inventory management .

commercial availability purity specification research chemical procurement

Application Scenarios


CNS Drug Discovery: Reduced Basicity for BBB Penetration

In CNS-targeted medicinal chemistry programs, the pKa of the primary amine is a critical determinant of CNS penetration. The gem-difluoro group in the target compound shifts the conjugate acid pKa of the primary amine from ~10–11 (typical of non-fluorinated aliphatic amines) to approximately 7.2, based on the experimentally measured pKa of 2,2-difluoroethylamine [1]. At physiological pH 7.4, this results in a predominantly neutral amine species (~39% protonated) that can passively diffuse across the blood-brain barrier, whereas the non-fluorinated analog would be >99.9% protonated and potentially subject to P-glycoprotein-mediated efflux. This compound therefore represents a strategic choice for CNS programs requiring a piperidine-propanamine scaffold with attenuated basicity.

Lead Optimization: pKa and LogP Tuning

The systematic study of mono- and difluorinated saturated heterocyclic amines demonstrated that fluorination reduces pKa and modulates LogP while retaining intrinsic microsomal clearance (CLint) [1]. For lead optimization campaigns where the non-fluorinated piperidine-propanamine lead suffers from excessive basicity (causing hERG binding or phospholipidosis) or excessive lipophilicity (causing high plasma protein binding), the target compound offers a two-parameter physicochemical adjustment (ΔpKa ≈ -3.4 units; ΔLogP ≈ -0.2 to -0.3 units) without requiring scaffold hopping. This reduces medicinal chemistry cycle time compared to de novo scaffold redesign, as quantified by Melnykov et al. .

Fragment-Based Design: Conformationally Biased Building Block

The 2,4-dimethyl substitution on the piperidine ring introduces steric hindrance at the ring nitrogen, while the gem-difluoro group enforces a gauche conformational preference in the propanamine side chain [1]. Together, these features reduce the conformational flexibility of the molecule, potentially decreasing the entropic penalty of target binding. In fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) synthesis, where the conformational pre-organization of building blocks correlates with higher hit rates and improved ligand efficiency, this compound offers a differentiated entry point compared to the more flexible, non-fluorinated or non-methylated analogs.

Muscarinic Receptor Modulators: Patent-Relevant Scaffold

Piperidine-propanamine derivatives bearing fluorinated side chains have been claimed in patent literature as muscarinic M1 and/or M4 receptor agonists for the treatment of neurological and psychiatric disorders (EP 3 822 262 A1, Heptares Therapeutics) [1]. While the specific 2,4-dimethyl-gem-difluoro combination may or may not be explicitly exemplified in the granted claims, the structural motif aligns with the pharmacophoric elements described for this target class. The unique 2,4-dimethyl substitution pattern provides a point of differentiation from the more commonly exemplified 3,3-dimethyl and 3,4-dimethyl regioisomers, potentially offering freedom-to-operate advantages in competitive intellectual property landscapes.

Quote Request

Request a Quote for 3-(2,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.